molecular formula C24H24FNO4 B11647801 4-(2-Fluoro-phenyl)-1-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

4-(2-Fluoro-phenyl)-1-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

Cat. No.: B11647801
M. Wt: 409.4 g/mol
InChI Key: BWLYRKMZECJRLM-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(2-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The unique structure of this compound, featuring both fluorophenyl and methylphenyl groups, suggests potential for significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(2-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. A common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature control, solvent recycling, and catalyst reuse, is crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(2-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to pyridine derivatives.

    Reduction: Formation of tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, dihydropyridine derivatives are well-known for their role as calcium channel blockers. This compound could potentially be explored for its effects on cardiovascular health, neurological disorders, and other medical conditions.

Industry

Industrially, this compound might be used in the development of pharmaceuticals, agrochemicals, and materials science. Its unique properties could lead to innovative applications in these fields.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(2-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE likely involves interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can modulate calcium ion flow, affecting various physiological processes. The exact pathways and molecular targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative used in hypertension treatment.

    Felodipine: Similar in structure and function, used for cardiovascular conditions.

Uniqueness

What sets 3,5-DIETHYL 4-(2-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both fluorophenyl and methylphenyl groups could enhance its binding affinity and selectivity for certain molecular targets.

Properties

Molecular Formula

C24H24FNO4

Molecular Weight

409.4 g/mol

IUPAC Name

diethyl 4-(2-fluorophenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H24FNO4/c1-4-29-23(27)19-14-26(17-12-10-16(3)11-13-17)15-20(24(28)30-5-2)22(19)18-8-6-7-9-21(18)25/h6-15,22H,4-5H2,1-3H3

InChI Key

BWLYRKMZECJRLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2F)C(=O)OCC)C3=CC=C(C=C3)C

Origin of Product

United States

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